

A Technical Guide to the Molecular Weight of Boc-NH-PEG6-CH2COOH

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For Immediate Release

This document provides a detailed technical overview of the molecular properties of **Boc-NH-PEG6-CH2COOH**, a heterobifunctional PROTAC linker used extensively in targeted protein degradation research and drug development. The information herein is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Molecular Composition and Weight

Boc-NH-PEG6-CH2COOH is a polyethylene glycol (PEG)-based linker molecule. It features a tert-butyloxycarbonyl (Boc) protected amine on one end and a carboxylic acid (-COOH) group on the other, separated by a hexaethylene glycol spacer. This structure provides a hydrophilic and flexible linkage essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The precise molecular weight is a critical parameter for analytical characterization, particularly in techniques such as mass spectrometry, and for stoichiometric calculations in synthetic protocols. The key quantitative data for this compound are summarized below.

Table 1: Molecular Properties of Boc-NH-PEG6-CH2COOH



Property	Value
Chemical Formula	C19H37NO10
Average Molecular Weight	439.50 g/mol [1][2]
Monoisotopic Mass	439.24174 g/mol

Experimental Protocol: Molecular Weight Verification by LC-MS

The following protocol outlines a standard method for the empirical verification of the molecular weight of **Boc-NH-PEG6-CH2COOH** using Liquid Chromatography-Mass Spectrometry (LC-MS).

- 2.1 Objective: To confirm the identity and purity of a sample of **Boc-NH-PEG6-CH2COOH** by verifying its molecular mass.
- 2.2 Materials and Reagents:
- Boc-NH-PEG6-CH2COOH sample
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- Formic Acid (FA)
- HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
- C18 reverse-phase analytical column
- 2.3 Sample Preparation:
- Prepare a 1 mg/mL stock solution of **Boc-NH-PEG6-CH2COOH** in 50:50 ACN/Water.
- Vortex the solution until the sample is fully dissolved.

Foundational & Exploratory





 Perform a 1:100 dilution of the stock solution into a final concentration of 10 μg/mL using the mobile phase starting conditions (e.g., 95% Water/5% ACN with 0.1% FA).

2.4 LC-MS Method:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- · Gradient:
 - o 0-2 min: 5% B
 - 2-10 min: Linear gradient from 5% to 95% B
 - 10-12 min: Hold at 95% B
 - o 12-12.1 min: Return to 5% B
 - 12.1-15 min: Re-equilibration at 5% B
- Mass Spectrometer Mode: Electrospray Ionization (ESI), Positive Mode
- Scan Range: 100-1000 m/z
- Data Acquisition: Profile mode

2.5 Data Analysis:

- Extract the mass spectrum from the main chromatographic peak corresponding to the analyte.
- Identify the mass-to-charge ratio (m/z) of the primary ion. In positive mode, this will likely correspond to the protonated molecule [M+H]⁺. Other adducts such as [M+Na]⁺ may also be present.

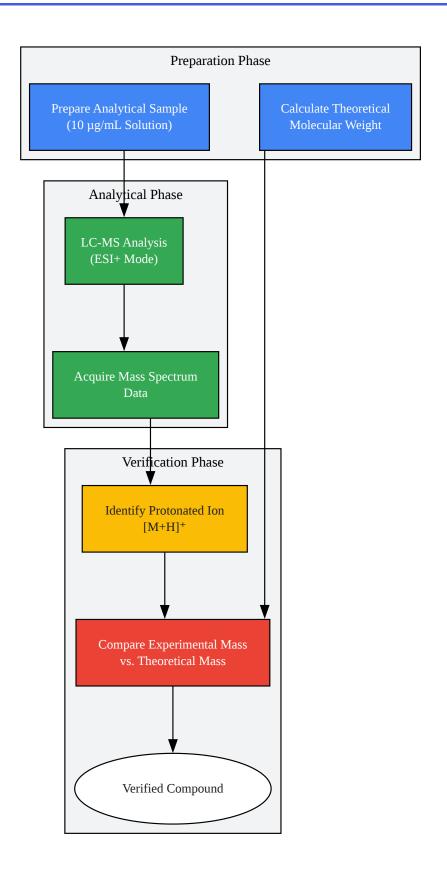


- Calculate the experimental molecular mass from the observed m/z value. For the [M+H]+
 ion, subtract the mass of a proton (approx. 1.007 Da).
- Compare the experimental mass to the theoretical monoisotopic mass (439.24174 Da). The
 deviation should be within an acceptable mass accuracy range (typically < 5 ppm for highresolution instruments).

Visualization of Analytical Workflow

The logical flow for the verification of the molecular weight of a chemical standard like **Boc-NH-PEG6-CH2COOH** is depicted in the following diagram. This workflow ensures that the theoretical properties of the molecule are confirmed by empirical data before its use in further applications.





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Workflow for the empirical verification of molecular weight.



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